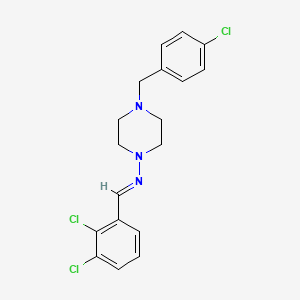
4-(4-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives often involves multiple steps, including alkylation, acidulation, and reduction processes. A related synthesis approach involves the reaction of piperazine with alkoxyphenyl isothiocyanates in an ethereal solution to form 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines, which are then converted into their hydrochloride forms by passing hydrogen chloride into the solution of the corresponding bases (Y. Tung, 1957). Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, yielding a total yield of 48.2% (Z. Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as IR and 1H-NMR spectroscopy. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using these methods, highlighting the importance of spectroscopic techniques in elucidating the molecular structure of complex organic compounds (Li Ning-wei, 2005).
Chemical Reactions and Properties
Piperazine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution reactions. For example, the synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) utilized a microwave-assisted nucleophilic aromatic substitution reaction, showcasing the reactivity of piperazine derivatives in forming heteroaryl ether structures (Alfred L Williams et al., 2010).
科学的研究の応用
Synthesis and Improvement of Synthetic Methods
Researchers have developed improved methods for synthesizing piperazine derivatives, including those related to 4-(4-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine. These methods aim at enhancing yield, reducing costs, and making the process more practical for industrial applications. For example, Wu Qiuye (2005) described an economical and practical synthetic method with a higher yield, emphasizing its suitability for industrialization (Wu Qiuye, 2005).
Antimicrobial Activities
Novel piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against various microorganisms, suggesting their potential in developing new antimicrobial agents. H. Bektaş et al. (2010) conducted research on the synthesis of triazole derivatives from piperazine and found some of them to possess good antimicrobial activities (H. Bektaş et al., 2010).
Cytotoxicities Against Cancer Cells
Some piperazine derivatives, including those structurally related to 4-(4-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine, have been studied for their cytotoxic effects on various cancer cell lines. M. Yarim et al. (2012) found that a series of novel piperazine derivatives showed significant cell growth inhibitory activity on selected cancer cell lines, indicating their potential in cancer therapy (M. Yarim et al., 2012).
Antibacterial Activity and Characterisation
Research has also been focused on the preparation and characterization of bis-Schiff bases containing a piperazine ring, with some compounds exhibiting good antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. R. Xu et al. (2018) detailed the synthesis and antibacterial evaluation of two new bis-Schiff bases, underscoring their potential therapeutic applications (R. Xu et al., 2018).
Therapeutic Applications Beyond Antimicrobial Activity
Piperazine derivatives, including 4-(4-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine, have central pharmacological activities, serving as the basis for various therapeutic applications. A. F. Brito et al. (2018) reviewed the therapeutic applications of piperazine derivatives, highlighting their use as antipsychotic, antidepressant, and anxiolytic drugs (A. F. Brito et al., 2018).
特性
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-6-4-14(5-7-16)13-23-8-10-24(11-9-23)22-12-15-2-1-3-17(20)18(15)21/h1-7,12H,8-11,13H2/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQYXRDSXGSWRV-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)
![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)
![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)